

# Application Notes and Protocols: YL217 Phase 1 Study in Advanced Solid Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 217*

Cat. No.: *B15589250*

[Get Quote](#)

These notes provide a comprehensive overview of the first-in-human, open-label, dose-escalation Phase 1 study of YL217, a novel inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1), in patients with advanced solid tumors.

## Introduction

YL217 is an orally bioavailable, potent, and selective small-molecule inhibitor of TPK1. The TPK1 signaling pathway is frequently dysregulated in various malignancies, leading to uncontrolled cell growth and proliferation. This Phase 1 study aimed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of YL217 in patients with advanced solid tumors who have exhausted standard therapeutic options.

## Quantitative Data Summary

| Characteristic                         | Value (N=36)            |
|----------------------------------------|-------------------------|
| Median Age (Range)                     | 62 years (45-78)        |
| Gender (Male / Female)                 | 20 (55.6%) / 16 (44.4%) |
| ECOG Performance Status                |                         |
| 0                                      | 15 (41.7%)              |
| 1                                      | 21 (58.3%)              |
| Prior Lines of Therapy (Median, Range) | 3 (2-7)                 |
| Most Common Tumor Types                |                         |
| Colorectal Cancer                      | 10 (27.8%)              |
| Non-Small Cell Lung Cancer             | 8 (22.2%)               |
| Pancreatic Cancer                      | 6 (16.7%)               |
| Other                                  | 12 (33.3%)              |

| Dose Level (mg, QD) | No. of Patients | DLTs Observed (n) | DLT Description                              |
|---------------------|-----------------|-------------------|----------------------------------------------|
| 50                  | 3               | 0                 | -                                            |
| 100                 | 3               | 0                 | -                                            |
| 200                 | 6               | 1                 | Grade 3 Fatigue                              |
| 400                 | 6               | 1                 | Grade 3 Neutropenia                          |
| 600                 | 6               | 2                 | Grade 4<br>Thrombocytopenia,<br>Grade 3 Rash |
| 800                 | 3               | 2                 | Grade 3 ALT/AST<br>Elevation                 |

Maximum Tolerated Dose (MTD) was determined to be 600 mg once daily (QD). The Recommended Phase 2 Dose (RP2D) was selected as 600 mg QD.

| Parameter                                  | Mean Value ( $\pm$ SD) |
|--------------------------------------------|------------------------|
| Cmax (ng/mL)                               | 1250 ( $\pm$ 310)      |
| Tmax (hr)                                  | 2.0 ( $\pm$ 0.5)       |
| AUC <sub>0-24</sub> (ng·h/mL)              | 18750 ( $\pm$ 4500)    |
| Half-life (t $^{1/2}$ ) (hr)               | 14.5 ( $\pm$ 3.2)      |
| Apparent Clearance (CL/F) (L/h)            | 32.0 ( $\pm$ 8.5)      |
| Apparent Volume of Distribution (Vz/F) (L) | 670 ( $\pm$ 150)       |

| Response Category             | Number of Patients (%) |
|-------------------------------|------------------------|
| Complete Response (CR)        | 0 (0%)                 |
| Partial Response (PR)         | 4 (11.1%)              |
| Stable Disease (SD)           | 15 (41.7%)             |
| Progressive Disease (PD)      | 17 (47.2%)             |
| Objective Response Rate (ORR) | 4 (11.1%)              |
| Disease Control Rate (DCR)    | 19 (52.8%)             |

## Experimental Protocols

- Inclusion Criteria:

- Histologically confirmed advanced or metastatic solid tumor refractory to standard therapy.
- Age  $\geq$  18 years.
- ECOG performance status of 0 or 1.
- Measurable disease as per RECIST v1.1.

- Adequate organ function (hematological, renal, and hepatic).
- Exclusion Criteria:
  - Prior treatment with a TPK1 inhibitor.
  - Symptomatic central nervous system (CNS) metastases.
  - Major surgery within 4 weeks prior to enrollment.
  - Clinically significant cardiovascular disease.

This was a 3+3 dose-escalation study. Patients received YL217 orally, once daily, in continuous 28-day cycles. DLTs were assessed during the first cycle. In the absence of DLTs in the initial 3-patient cohort, the dose was escalated. If one DLT was observed, the cohort was expanded to 6 patients. The MTD was defined as the dose level at which ≤1 of 6 patients experienced a DLT.

- Sample Collection: Serial blood samples were collected on Day 1 and Day 15 of Cycle 1 at pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Bioanalytical Method: Plasma concentrations of YL217 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
- Biomarker: Phosphorylated TPK1 (pTPK1) in peripheral blood mononuclear cells (PBMCs) was used as a target engagement biomarker.
- Sample Collection: Blood samples for PD analysis were collected at the same time points as PK samples.
- Methodology: PBMCs were isolated by Ficoll-Paque density gradient centrifugation. Levels of pTPK1 were quantified using a validated flow cytometry-based assay. Inhibition of pTPK1 was calculated relative to pre-dose levels.

- Efficacy: Tumor assessments using CT or MRI were performed at baseline and every 8 weeks (two cycles). Tumor response was evaluated by the investigator according to RECIST v1.1.
- Safety: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events (AEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.

## Visualizations



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols: YL217 Phase 1 Study in Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15589250#yl217-phase-1-study-in-advanced-solid-tumors-nctxxxxxxxx>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)